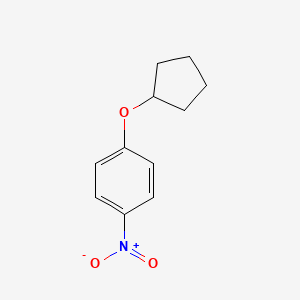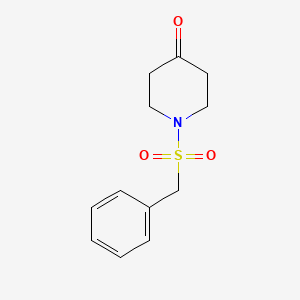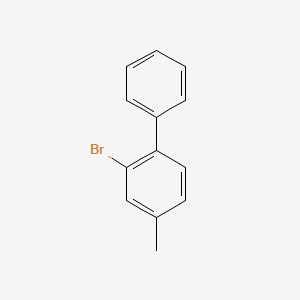
2-Bromo-4-methylbiphenyl
Overview
Description
2-Bromo-4-methylbiphenyl is a brominated biphenyl compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is structurally characterized by the presence of a bromine atom and a methyl group attached to a biphenyl moiety, which consists of two benzene rings connected by a single bond .
Synthesis Analysis
The synthesis of bromobiphenyls, including 2-bromo-4-methylbiphenyl, has been explored in several studies. A practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, was reported, which could potentially be adapted for the synthesis of 2-bromo-4-methylbiphenyl . Another study reported the synthesis of a compound with a similar structure, 4-bromo-4'-hydroxybiphenyl, using bromination after esterification . These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity of the desired bromobiphenyl compounds.
Molecular Structure Analysis
The molecular structure of bromobiphenyls has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a compound closely related to 2-bromo-4-methylbiphenyl, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was characterized by spectroscopic methods and X-ray diffraction, revealing details about its intermolecular interactions and optimized geometry . These studies provide insights into the molecular structure and stability of bromobiphenyl compounds.
Chemical Reactions Analysis
Bromobiphenyls can undergo various chemical reactions, including metabolism in biological systems. One study found that bromobiphenyls are metabolized in vivo to produce mono and dihydroxylated products, indicating that these compounds can participate in complex biochemical processes . Additionally, the photoinduced polymerization of a related compound, 4-bromo-4'-hydroxybiphenyl, was observed, demonstrating the potential for these molecules to form polymers under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobiphenyls are influenced by their molecular structure. The gas chromatographic properties of these compounds have been described, which are important for their analysis and environmental fate . The crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, providing information on its solid-state properties and potential intermolecular interactions . These studies contribute to a better understanding of the properties that govern the behavior of bromobiphenyls in various environments and applications.
Scientific Research Applications
Metabolism Studies
The metabolism of bromobiphenyls, including 2-Bromo-4-methylbiphenyl, has been investigated in vivo. These studies have identified various mono- and dihydroxylated metabolic products. For instance, the metabolism of 4-bromobiphenyl in rabbits led to compounds like 4′-bromo-4-biphenylol and 4′-bromo-3,4-biphenyldiol. Such research provides insights into the metabolic pathways and potential environmental and health impacts of these compounds (Kohli, Wyndham, Smylie, & Safe, 1978).
Synthesis of Derivatives
2-Bromo-4-methylbiphenyl serves as a precursor in the synthesis of various chemical compounds. For example, methyl 4′-bromomethyl biphenyl-2-carboxylate was synthesized from 2-cyano-4′-methylbiphenyl, showcasing its utility in producing complex organic molecules (Lin Ying-ming, 2006).
Key Intermediates in Manufacturing
The compound also acts as a key intermediate in the manufacturing of various pharmaceuticals and industrial chemicals. For example, 2-Fluoro-4-bromobiphenyl, closely related to 2-Bromo-4-methylbiphenyl, is used in the production of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).
Applications in Polymer Science
2-Bromo-4-methylbiphenyl derivatives are also used in the field of polymer science. They serve as monomers for the synthesis of specialized polymers. For example, the synthesis of hyperbranched polymers using AB2 monomers derived from bromobiphenyls has been described, illustrating the compound's role in creating advanced materials (Percec, Chu, & Kawasumi, 1994).
Liquid Crystal Display Materials
It's also pivotal in the synthesis of materials for liquid crystal displays. The study of synthesizing 4-bromo-4'-hydroxybiphenyl, a derivative, from 4-hydroxybiphenyl showcases its application in the electronics industry (Ren Guo-du, 2001).
Safety and Hazards
The safety data sheet for 2-Bromo-4-methylbiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-bromo-4-methyl-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCDJHYKHJOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



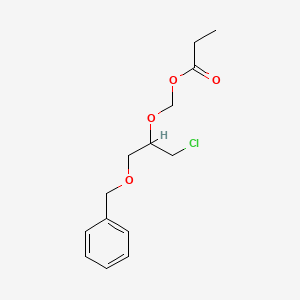

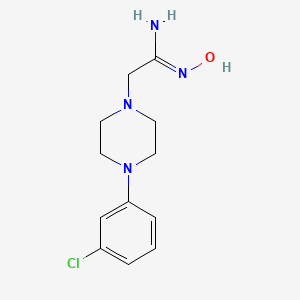



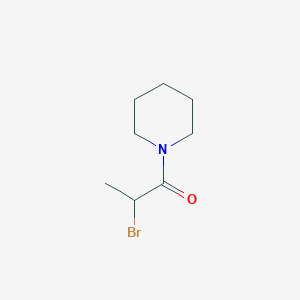
![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)


